Myricetin is a highly hydroxylated flavonol (3,3′,4′,5,5′,7-hexahydroxyflavone) characterized by its B-ring pyrogallol group. In procurement and material selection, it is distinguished from other flavonoids by its intense antioxidant capacity, specific metal-chelating properties, and distinct pH-dependent solubility. While its baseline aqueous solubility is exceptionally low (approximately 16.6 µg/mL), it is highly responsive to high-HLB surfactants and basic environments [1]. Its primary industrial value lies in its role as a potent radical scavenger, a competitive alpha-glucosidase inhibitor, and a specialized active ingredient in advanced nutraceutical and cosmeceutical formulations where precise dosing and targeted delivery systems are employed.
Substituting Myricetin with closely related analogs like Quercetin or Dihydromyricetin (DHM) fundamentally alters formulation stability and bioactivity profiles. Myricetin's three adjacent hydroxyl groups on the B-ring (pyrogallol moiety) make it significantly more susceptible to auto-oxidation and rapid pseudo-first-order degradation at physiological and basic pH (e.g., pH 6.8) compared to DHM [1]. Furthermore, while Quercetin shares the C2-C3 double bond, Myricetin's extra hydroxyl group shifts its solubility profile and increases its radical scavenging kinetics[2]. Buyers cannot swap these flavonoids without re-engineering the delivery system (e.g., adding cyclodextrins or TPGS) and recalculating antioxidant dosing.
In simulated intestinal fluids (pH 6.8), Myricetin undergoes rapid pseudo-first-order kinetic degradation. Comparative stability studies establish a clear hierarchy of structural stability among related flavonoids: Myricitrin > Dihydromyricetin (DHM) > Myricetin [1]. The presence of the C2-C3 double bond combined with the pyrogallol B-ring makes Myricetin highly unstable in alkaline or neutral environments compared to the saturated C-ring of DHM.
| Evidence Dimension | Relative degradation stability at pH 6.8 |
| Target Compound Data | Myricetin (Rapid pseudo-first-order degradation) |
| Comparator Or Baseline | Dihydromyricetin (Moderate stability); Myricitrin (Highest stability) |
| Quantified Difference | Stability rank: MYT > DHM > MYR |
| Conditions | Simulated intestinal fluid (pH 6.8) without protective excipients |
Dictates that Myricetin procurement must be paired with advanced encapsulation strategies (e.g., lipid carriers or cyclodextrins) to prevent premature degradation, unlike more stable analogs.
Myricetin exhibits poor baseline aqueous solubility, recorded at approximately 16.6 µg/mL in pure water. However, preformulation studies demonstrate that the addition of high-HLB solubilizers, such as TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate), increases its solubility up to 410.16 µg/mL [1]. This ~24-fold enhancement provides a clear pathway for liquid and micellar formulations, distinguishing its processing requirements from less responsive hydrophobic compounds.
| Evidence Dimension | Aqueous solubility enhancement |
| Target Compound Data | 410.16 µg/mL (with 2% w/v TPGS) |
| Comparator Or Baseline | 16.6 µg/mL (Baseline in pure water) |
| Quantified Difference | 24.7-fold increase in solubility |
| Conditions | Aqueous media at 25°C with 2% solubilizers |
Allows formulators to accurately budget for and procure the specific high-HLB surfactants required to achieve viable therapeutic concentrations.
The pyrogallol structure of Myricetin grants it exceptional electron-donating capabilities. In DPPH radical scavenging assays, pure Myricetin demonstrates an IC50 of 4.68 µg/mL, significantly outperforming complex mixtures like Green Tea Extract (GTE), which has an IC50 of 24.00 µg/mL [1]. The sequential proton-loss electron transfer mechanism facilitated by its three B-ring hydroxyls yields highly efficient scavenging kinetics.
| Evidence Dimension | DPPH Radical Scavenging IC50 |
| Target Compound Data | 4.68 µg/mL |
| Comparator Or Baseline | Green Tea Extract (24.00 µg/mL) |
| Quantified Difference | 5.1-fold lower IC50 (higher potency) for Myricetin |
| Conditions | In vitro DPPH assay |
Justifies the procurement of purified Myricetin over bulk botanical extracts for high-performance antioxidant formulations requiring precise, potent dosing.
Myricetin acts as a highly potent, competitive inhibitor of alpha-glucosidase. In vitro evaluations reveal that Myricetin achieves an IC50 of approximately 17.78 µM, vastly outperforming the clinical benchmark Acarbose, which typically exhibits an IC50 of 1037.6 µM in identical assays [1]. While Quercetin also shows strong inhibition, Myricetin's distinct hydrogen-bonding profile within the enzyme's active pocket solidifies its role as a premium active ingredient for metabolic regulation.
| Evidence Dimension | Alpha-glucosidase inhibition (IC50) |
| Target Compound Data | 17.78 µM |
| Comparator Or Baseline | Acarbose (1037.6 µM) |
| Quantified Difference | Over 58-fold higher inhibitory potency than the standard drug benchmark |
| Conditions | In vitro enzymatic assay (pNPG substrate) |
Provides quantitative proof of efficacy for buyers sourcing active ingredients for anti-diabetic and blood-glucose-regulating nutraceuticals.
Due to its rapid degradation at pH 6.8[1], Myricetin is the ideal candidate for advanced delivery systems such as cyclodextrin inclusion complexes, liposomes, or TPGS-micelles. Buyers should target this compound when developing premium, stabilized metabolic health supplements where high bioavailability and controlled release are key product differentiators.
With an IC50 significantly lower than Acarbose [2], Myricetin is a prime API precursor or botanical active for formulations aimed at postprandial glycemic control. Its competitive inhibition profile makes it suitable for precision-dosed dietary interventions targeting metabolic syndrome.
Leveraging its superior DPPH radical scavenging capacity (IC50 ~4.68 µg/mL) [3], Myricetin is highly effective as a stabilizing antioxidant in lipid-rich cosmetic bases or active polymer packaging, outperforming standard green tea extracts and requiring lower inclusion rates.
Irritant